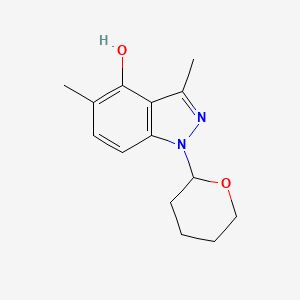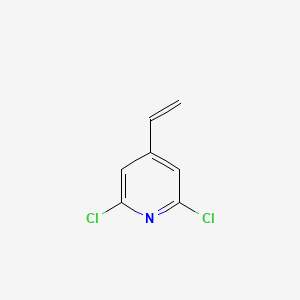
2,6-Dichloro-4-ethenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-vinylpyridine is an organic compound with the molecular formula C7H5Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 6th positions and a vinyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-vinylpyridine typically involves the chlorination of 4-vinylpyridine. One common method includes the reaction of 4-vinylpyridine with chlorine gas under controlled conditions to introduce chlorine atoms at the 2nd and 6th positions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of 2,6-Dichloro-4-vinylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with nucleophiles, leading to the formation of substituted ethyl derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base and at elevated temperatures.
Addition Reactions: Nucleophiles such as amines, thiols, and alcohols are used. The reactions are often conducted under acidic or basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
- Substituted pyridines
- Ethyl derivatives
- Various oxidized or reduced forms of the compound
Applications De Recherche Scientifique
2,6-Dichloro-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-vinylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the vinyl group allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 2,6-Dichloropyridine
- 4-Vinylpyridine
- 2-Chloro-4-vinylpyrimidine
Comparison: 2,6-Dichloro-4-vinylpyridine is unique due to the presence of both chlorine atoms and a vinyl group, which confer distinct reactivity and potential applications. Compared to 2,6-Dichloropyridine, the vinyl group in 2,6-Dichloro-4-vinylpyridine allows for additional chemical modifications. Similarly, compared to 4-Vinylpyridine, the chlorine atoms in 2,6-Dichloro-4-vinylpyridine enhance its reactivity towards nucleophiles.
Propriétés
Formule moléculaire |
C7H5Cl2N |
|---|---|
Poids moléculaire |
174.02 g/mol |
Nom IUPAC |
2,6-dichloro-4-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2 |
Clé InChI |
YKZYQJPJDHKVHX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=NC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


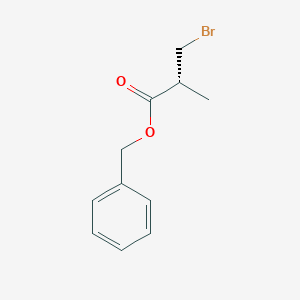
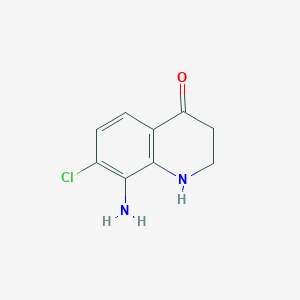
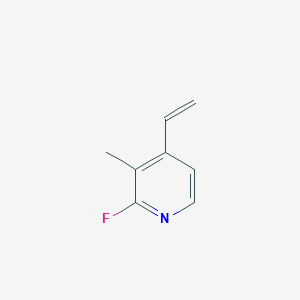

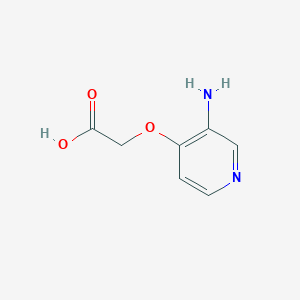
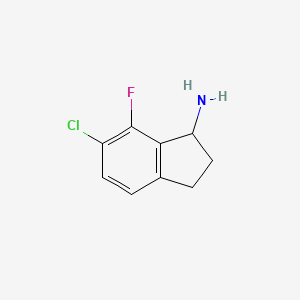
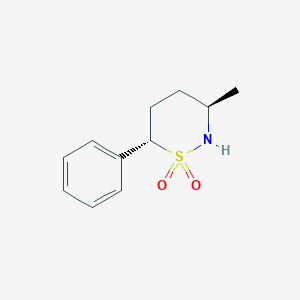
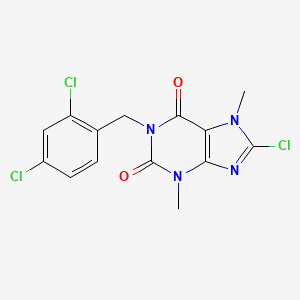
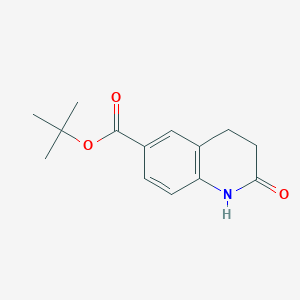
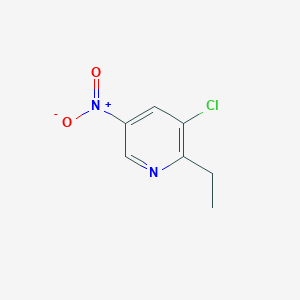

![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
